molecular formula C11H10N4O2S B096383 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol CAS No. 17050-61-2

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Cat. No. B096383
CAS RN: 17050-61-2
M. Wt: 262.29 g/mol
InChI Key: GUZZADMBHQNVTA-UHFFFAOYSA-N
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Description

The compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for a wide range of biological activities and has been the subject of various studies to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For example, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Although the specific synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic routes could be inferred.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of a similar compound was determined using IR, 1H-NMR, and 13C-NMR spectra, as well as single-crystal X-ray diffraction . The presence of allyl and nitrophenyl groups in the compound of interest would likely influence the electronic structure and contribute to the stabilization of the molecule through various intramolecular interactions.

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group in the title compound could potentially engage in redox reactions or serve as a nucleophile in substitution reactions. The allyl group might undergo reactions typical of alkenes, such as polymerization or the Diels-Alder reaction. The nitro group could be reduced to an amine, providing further chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the allyl and nitrophenyl groups can affect these properties significantly. For example, the melting points of similar compounds were reported to be in the range of 495 – 503 K . The electronic properties, such as HOMO-LUMO gap, can be studied using computational methods like DFT to predict the reactivity and stability of the compound .

Scientific Research Applications

Chemical Reactivity and Biological Activities

Compounds related to 4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol, such as 1,2,4-triazole derivatives, are extensively studied for their significant chemical reactivity and diverse biological activities. These compounds exhibit a broad range of biological properties including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Their similarity to biogenic amino acids like cysteine, which possesses a free SH-group, underlines their potential in biochemical processes and pharmacological applications. The synthesis, physico-chemical properties, and biological activities of these derivatives have been a subject of research, aiming at the development of new therapeutic agents (А. G. Kaplaushenko, 2019; M. V. Ohloblina, 2022).

Advances in Triazole Synthesis

Recent advancements in the synthesis of 1,2,4-triazole derivatives highlight the importance of eco-friendly procedures, which utilize microwave irradiation and novel catalysts for efficient triazole synthesis. These methodologies offer advantages such as reduced reaction times and higher yields, which are beneficial for the pharmaceutical industry. The development of new drugs often incorporates these triazole cores due to their stability and significant biological activities (M. D. de Souza et al., 2019).

Antifungal and Antibacterial Potential

The antifungal and antibacterial potential of 1,2,4-triazole compounds has been extensively researched. These compounds have been identified as promising candidates for developing new antifungal agents due to their potent activity and selectivity. The structure-activity relationship (SAR) of 1,2,4-triazole derivatives has been explored to optimize their antifungal properties. Their effectiveness against resistant strains and their role as pharmacologically significant moieties in various antifungal drug categories underscore their potential in addressing contemporary antimicrobial resistance challenges (Z. Kazeminejad et al., 2022).

Proton-Conducting Polymeric Membranes

Research into the physicochemical and proton-conducting properties of materials based on 1H-1,2,4-triazole has shown promising results for applications in fuel cell membranes. These materials significantly improve the thermal and electrochemical stability, mechanical strength, and ionic conductivity of electrolyte membranes, making them suitable for high-temperature, anhydrous conditions. The advancements in this area highlight the versatility of 1,2,4-triazole derivatives beyond their biological applications, extending into the development of innovative materials for energy applications (G. Prozorova & A. Pozdnyakov, 2023).

properties

IUPAC Name

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZZADMBHQNVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352184
Record name 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

CAS RN

17050-61-2
Record name 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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